An In-depth Technical Guide to 2-Amino-4-(trifluoromethyl)thiazole-5-carboxylic acid (CAS No. 239135-55-8)
An In-depth Technical Guide to 2-Amino-4-(trifluoromethyl)thiazole-5-carboxylic acid (CAS No. 239135-55-8)
Introduction
2-Amino-4-(trifluoromethyl)thiazole-5-carboxylic acid, registered under CAS number 239135-55-8, is a fluorinated heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries.[1][2] Its structural architecture, featuring a trifluoromethyl group, an aminothiazole core, and a carboxylic acid moiety, imparts a unique combination of properties that make it a valuable building block in the synthesis of complex, biologically active molecules.[1] The trifluoromethyl group is known to enhance metabolic stability and lipophilicity, while the aminothiazole scaffold is a common feature in a wide range of therapeutic agents.[1][2] This guide provides a comprehensive overview of the synthesis, properties, and applications of this versatile compound, with a focus on its role in drug discovery and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of 2-Amino-4-(trifluoromethyl)thiazole-5-carboxylic acid are summarized in the table below.
| Property | Value | Source |
| CAS Number | 239135-55-8 | [1] |
| Molecular Formula | C₅H₃F₃N₂O₂S | [1] |
| Molecular Weight | 212.15 g/mol | [1] |
| Appearance | Off-white powder | [1] |
| Melting Point | 248-252 °C | [1] |
| Solubility | Soluble in DMSO, DMF; slightly soluble in water | |
| Purity | ≥ 95% (HPLC) | [1] |
Synthesis of 2-Amino-4-(trifluoromethyl)thiazole-5-carboxylic acid
The synthesis of 2-Amino-4-(trifluoromethyl)thiazole-5-carboxylic acid is most commonly achieved through the Hantzsch thiazole synthesis, a classic and versatile method for the formation of the thiazole ring.[3] This reaction involves the condensation of an α-haloketone with a thioamide. In the case of the title compound, the key starting materials are a halogenated derivative of ethyl 4,4,4-trifluoro-3-oxobutanoate and thiourea.
Caption: Synthetic workflow for 2-Amino-4-(trifluoromethyl)thiazole-5-carboxylic acid.
Experimental Protocol: A Representative Synthesis
The following protocol is a representative example based on the well-established Hantzsch thiazole synthesis methodology. Researchers should optimize reaction conditions based on their specific laboratory setup and available reagents.
Step 1: α-Halogenation of Ethyl 4,4,4-trifluoro-3-oxobutanoate
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In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 4,4,4-trifluoro-3-oxobutanoate in a suitable solvent such as dichloromethane or chloroform.
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Slowly add a halogenating agent, for example, N-bromosuccinimide (NBS) or sulfuryl chloride (SO₂Cl₂), to the solution while stirring. The reaction may be initiated with a radical initiator like AIBN or by gentle heating.
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Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 2-halo-4,4,4-trifluoro-3-oxobutanoate. This intermediate is often used in the next step without further purification.
Step 2: Hantzsch Thiazole Synthesis
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Dissolve the crude ethyl 2-halo-4,4,4-trifluoro-3-oxobutanoate in a protic solvent like ethanol or methanol.
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Add thiourea to the solution and stir the mixture at room temperature or with gentle heating.
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The reaction progress can be monitored by TLC.
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Once the reaction is complete, the product, ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate, may precipitate from the solution. The precipitate can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization or column chromatography.
Step 3: Ester Hydrolysis
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Suspend ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate in a mixture of an alcohol (e.g., ethanol) and an aqueous solution of a base such as sodium hydroxide or potassium hydroxide.
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Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
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Cool the reaction mixture to room temperature and remove the alcohol under reduced pressure.
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Dilute the remaining aqueous solution with water and acidify with a mineral acid (e.g., HCl) to a pH of approximately 2-3.
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The desired product, 2-Amino-4-(trifluoromethyl)thiazole-5-carboxylic acid, will precipitate out of the solution.
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Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.
Reactivity and Applications in Drug Discovery
The chemical reactivity of 2-Amino-4-(trifluoromethyl)thiazole-5-carboxylic acid is dictated by its three functional groups: the amino group, the carboxylic acid, and the trifluoromethyl-substituted thiazole ring.
Caption: Reactivity of 2-Amino-4-(trifluoromethyl)thiazole-5-carboxylic acid.
The primary amino group and the carboxylic acid are key handles for derivatization, allowing for the facile introduction of various substituents to explore structure-activity relationships (SAR).
Anticancer Applications
Derivatives of 2-aminothiazole-5-carboxylic acid have shown promise as anticancer agents. For instance, amide derivatives have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. The core structure serves as a scaffold to which different aryl and heteroaryl moieties can be attached, leading to compounds with potent and selective anticancer effects.
| Derivative Class | Target Cell Lines | Notable Activity | Reference |
| 2-Amino-thiazole-5-carboxylic acid phenylamide derivatives | K563 (leukemia), MCF-7 (breast), HT-29 (colon) | Some derivatives showed high antiproliferative potency on human K563 leukemia cells. | [4][5] |
| 2-Phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives | A-549 (lung), Bel7402 (liver), HCT-8 (intestine) | Moderate anticancer activity observed. |
Antimicrobial and Antiviral Applications
The aminothiazole nucleus is a well-established pharmacophore in antimicrobial and antiviral drug discovery. Derivatives of 2-amino-1,3-thiazole-4-carboxylic acid have been shown to exhibit a broad spectrum of fungicidal activity. Furthermore, many of these compounds have demonstrated good activity against the Tobacco Mosaic Virus (TMV), indicating their potential as antiviral agents in agriculture.[4]
Spectroscopic Data
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¹H NMR: The proton NMR spectrum is expected to show a broad singlet for the amino (-NH₂) protons and a broad singlet for the carboxylic acid (-OH) proton. The chemical shifts of these protons will be highly dependent on the solvent and concentration.
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¹³C NMR: The carbon NMR spectrum will show distinct signals for the five carbon atoms in the molecule. The trifluoromethyl carbon will appear as a quartet due to coupling with the fluorine atoms. The carbonyl carbon of the carboxylic acid will be observed at a characteristic downfield shift.
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FT-IR: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), the O-H stretching of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretching of the carboxylic acid (around 1700 cm⁻¹), and C-F stretching vibrations of the trifluoromethyl group (in the region of 1100-1300 cm⁻¹).
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Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (212.15 g/mol ). Fragmentation patterns would likely involve the loss of CO₂, H₂O, and fragments related to the thiazole ring.
Safety and Handling
As with any chemical reagent, 2-Amino-4-(trifluoromethyl)thiazole-5-carboxylic acid should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier before use. Standard laboratory personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. The compound should be handled in a well-ventilated area or a fume hood.
Conclusion
2-Amino-4-(trifluoromethyl)thiazole-5-carboxylic acid is a valuable and versatile building block in medicinal and agricultural chemistry. Its unique combination of functional groups provides a robust platform for the synthesis of novel compounds with a wide range of biological activities. The well-established Hantzsch thiazole synthesis offers a reliable route to this important intermediate. As research into novel therapeutic and crop protection agents continues, the demand for such specialized chemical scaffolds is likely to grow, further solidifying the importance of 2-Amino-4-(trifluoromethyl)thiazole-5-carboxylic acid in the field of chemical synthesis.
References
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Chem-Impex. 2-Amino-4-(trifluoromethyl)thiazole-5-carboxylic acid. [Link]
- Hantzsch, A.; Weber, J. H. Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Ber. Dtsch. Chem. Ges.1887, 20 (2), 3118–3132.
- Zhang, Z.; Li, S.; Zhang, S.; et al. Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. Lett. Drug Des. Discov.2014, 11(8), 996-1002.
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MDPI. Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. [Link]
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PubMed. Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. [Link]
- Google Patents.
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PubMed. Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. [Link]
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ResearchGate. Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives | Request PDF. [Link]
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Chem-Impex. 2-Amino-4-(trifluoromethyl)thiazole-5-carboxylic acid. [Link]
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